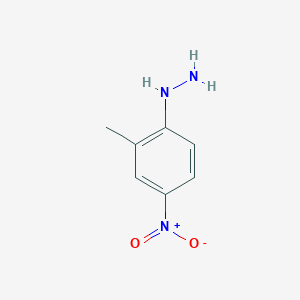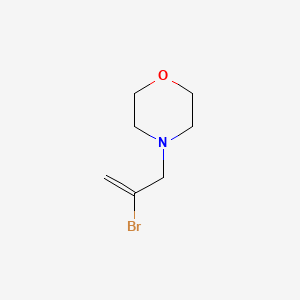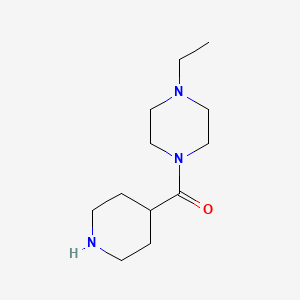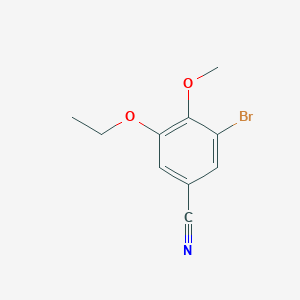
(2-Methyl-4-nitrophenyl)hydrazine
Übersicht
Beschreibung
(2-Methyl-4-nitrophenyl)hydrazine is an organic compound with the molecular formula C7H9N3O2. It is a derivative of hydrazine, characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the phenyl ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Wirkmechanismus
Target of Action
(2-Methyl-4-nitrophenyl)hydrazine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions within the body, including energy production and regulation of gene expression.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the hydrazine moiety acts as a nucleophile, attacking the carbonyl carbon in aldehydes or ketones . This reaction forms an intermediate that eventually dehydrates to form a hydrazone . This process is essentially irreversible, leading to a significant change in the target molecule .
Biochemical Pathways
The formation of hydrazones can affect various biochemical pathways. For instance, the reaction with aldehydes and ketones can influence the metabolic pathways these compounds are involved in, potentially altering energy production and other metabolic processes . .
Pharmacokinetics
The compound’s molecular weight (16717 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific aldehydes or ketones it interacts with. By forming hydrazones, the compound can alter the structure and function of these target molecules, potentially affecting the cellular processes they are involved in .
Action Environment
Environmental factors such as pH and temperature can influence the action of this compound. For instance, the nucleophilic addition reaction it undergoes is acid-catalyzed , suggesting that it may be more effective in acidic environments. Additionally, the compound’s stability may be affected by temperature, as suggested by its melting point of 135-138°C .
Biochemische Analyse
Biochemical Properties
(2-Methyl-4-nitrophenyl)hydrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes . The compound acts as an inhibitor of these enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound interacts with H+/K+ ATPase, an enzyme crucial for gastric acid production . By inhibiting this enzyme, the compound can potentially reduce gastric acid secretion, making it a candidate for the treatment of acid-related gastrointestinal disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In inflammatory cells, the compound inhibits the activity of COX-2 and 5-LOX, leading to a decrease in the production of inflammatory cytokines and eicosanoids . This results in reduced inflammation and pain. In gastric epithelial cells, the inhibition of H+/K+ ATPase by this compound leads to decreased acid secretion, which can promote the healing of gastric ulcers . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of COX-2 and 5-LOX, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to pro-inflammatory mediators . Similarly, this compound binds to H+/K+ ATPase, inhibiting its proton-pumping activity and reducing gastric acid secretion . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and gastric acid secretion . The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits COX-2 and 5-LOX activity, leading to reduced inflammation and pain . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as COX-2, 5-LOX, and H+/K+ ATPase . The compound’s inhibition of these enzymes affects metabolic flux and the levels of various metabolites, including prostaglandins, leukotrienes, and gastric acid . Additionally, this compound may undergo metabolic transformation in the liver, leading to the formation of metabolites that could contribute to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localizations enable this compound to interact with its target enzymes and exert its biochemical effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Methyl-4-nitrophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-nitroaniline with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2-Methyl-4-nitroaniline+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methyl-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones with carbonyl compounds.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Carbonyl compounds (e.g., aldehydes, ketones), acidic or basic conditions to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: (2-Methyl-4-aminophenyl)hydrazine.
Substitution: Hydrazones, which are useful intermediates in organic synthesis.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
(2-Methyl-4-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
(2-Nitrophenyl)hydrazine: Lacks the methyl group at the second position.
(4-Nitrophenyl)hydrazine: Lacks the methyl group and has the nitro group at the fourth position.
Uniqueness: (2-Methyl-4-nitrophenyl)hydrazine is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents influences its reactivity and makes it a versatile compound in organic synthesis. The presence of the nitro group enhances its ability to participate in reduction reactions, while the methyl group can affect the steric and electronic properties of the molecule.
Eigenschaften
IUPAC Name |
(2-methyl-4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERPRXPTVXLOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405101 | |
| Record name | (2-methyl-4-nitro-phenyl)-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77484-08-3 | |
| Record name | (2-methyl-4-nitro-phenyl)-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-4-nitrophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)









